molecular formula C30H36BF2N5 B565619 Di-(2-picolyl)aminomethyl BODIPY CAS No. 1187315-90-7

Di-(2-picolyl)aminomethyl BODIPY

Cat. No.: B565619
CAS No.: 1187315-90-7
M. Wt: 515.46
InChI Key: MHIHYFVFBBYNFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-(2-picolyl)aminomethyl BODIPY is a fluorescent dye belonging to the BODIPY family, known for its exceptional photophysical properties. This compound is widely used in various scientific research fields due to its high fluorescence quantum yield, photostability, and ability to be easily modified for specific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-(2-picolyl)aminomethyl BODIPY typically involves the condensation of a boron-dipyrromethene (BODIPY) core with di-(2-picolyl)amine. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

Di-(2-picolyl)aminomethyl BODIPY undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the BODIPY core, while substitution reactions can produce a wide range of functionalized BODIPY derivatives .

Scientific Research Applications

Di-(2-picolyl)aminomethyl BODIPY has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Di-(2-picolyl)aminomethyl BODIPY involves its ability to absorb light and emit fluorescence. The compound’s fluorescence properties are attributed to the BODIPY core, which undergoes electronic transitions upon light absorption. The di-(2-picolyl)aminomethyl group enhances the compound’s ability to interact with specific molecular targets, such as metal ions or biological macromolecules, through coordination or binding interactions .

Comparison with Similar Compounds

Similar Compounds

  • Di-(2-picolyl)amine BODIPY
  • Di-(2-picolyl)aminomethyl fluorescein
  • Di-(2-picolyl)aminomethyl rhodamine

Uniqueness

Di-(2-picolyl)aminomethyl BODIPY stands out due to its high fluorescence quantum yield, photostability, and versatility in various applications. Compared to other similar compounds, it offers better performance in terms of brightness and stability, making it a preferred choice for many scientific research applications .

Properties

IUPAC Name

N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36BF2N5/c1-7-26-20(3)29-28(19-36(17-24-13-9-11-15-34-24)18-25-14-10-12-16-35-25)30-21(4)27(8-2)23(6)38(30)31(32,33)37(29)22(26)5/h9-16H,7-8,17-19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIHYFVFBBYNFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CC4=CC=CC=N4)CC5=CC=CC=N5)C)CC)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36BF2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.